molecular formula C39H41N3OS2 B11034531 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate

2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11034531
M. Wt: 631.9 g/mol
InChI Key: NCRXOZYOMAHPMP-UHFFFAOYSA-N
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Description

2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE is a complex organic compound with a unique structure that combines quinoline and pyrazinecarbodithioate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves multiple steps, starting with the preparation of the quinoline and pyrazinecarbodithioate intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINOL
  • 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE
  • 2,2,4-TRIMETHYL-3-OXO-N-PHENYLPENTANAMIDE

Uniqueness

2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE is unique due to its complex structure, which combines features of quinoline and pyrazinecarbodithioate. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C39H41N3OS2

Molecular Weight

631.9 g/mol

IUPAC Name

[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C39H41N3OS2/c1-29-27-38(2,3)42(36(43)28-45-37(44)41-24-22-40(4)23-25-41)35-21-20-33(26-34(29)35)39(30-14-8-5-9-15-30,31-16-10-6-11-17-31)32-18-12-7-13-19-32/h5-21,26-27H,22-25,28H2,1-4H3

InChI Key

NCRXOZYOMAHPMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC(=S)N6CCN(CC6)C)(C)C

Origin of Product

United States

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